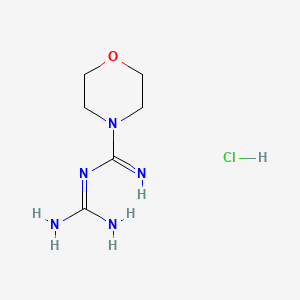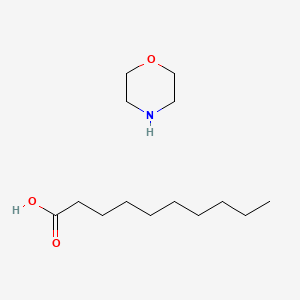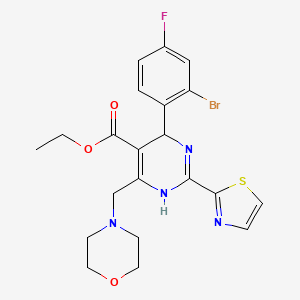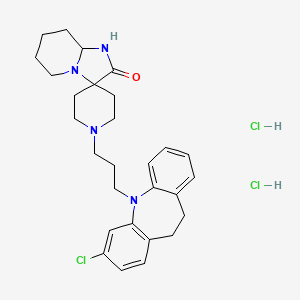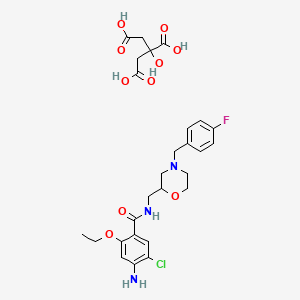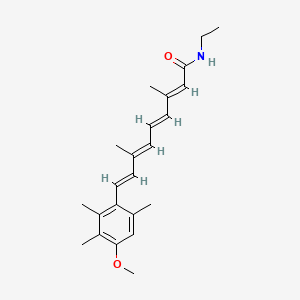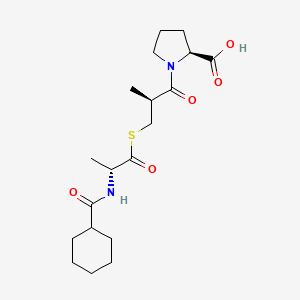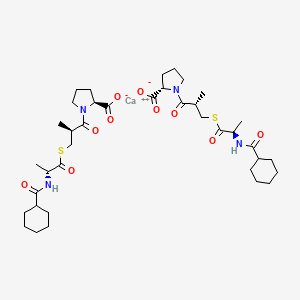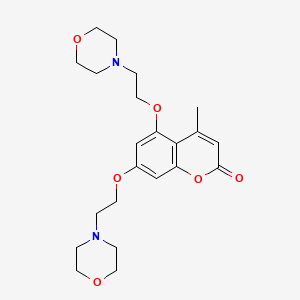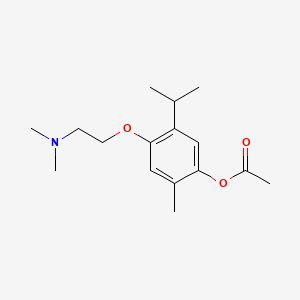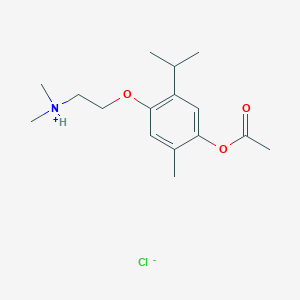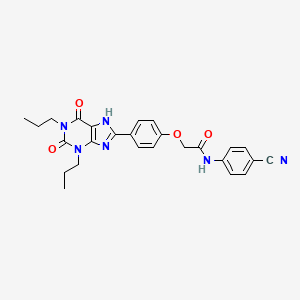
MRS 1754
概要
説明
この化合物は、様々な生理学的および病理学的プロセスにおいて重要な役割を果たすA2B受容体を阻害する高い選択性と効力を有するため、科学研究において注目を集めています .
2. 製法
合成経路と反応条件: MRS 1754の合成は、キサンチン骨格の調製から始まる複数の手順を伴います。主な手順は以下のとおりです。
キサンチン骨格の形成: キサンチン骨格は、適切なアミンとアルデヒドの縮合を含む一連の反応によって合成されます。
官能基化: 次に、キサンチン骨格は、目的の化学構造を得るために様々な置換基で官能基化されます。
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスは収率と純度が最適化されており、一貫性と効率を確保するために、自動合成および精製システムがしばしば使用されます .
3. 化学反応解析
反応の種類: this compoundは、シアノフェニル基やフェノキシアセトアミド基などの反応性官能基が存在するため、主に置換反応を起こします。これらの反応は、様々な研究目的のために化合物を修飾するために利用できます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤や求核剤が含まれます。条件は通常、ジメチルスルホキシド(DMSO)やアセトニトリルなどの溶媒を用いて、中程度の温度で行われます。
酸化と還元: それほど一般的ではありませんが、this compoundは、過酸化水素や水素化ホウ素ナトリウムなどの試薬を用いて、特定の条件下で酸化還元反応を起こす可能性があります.
主要生成物: これらの反応から生成される主要生成物は、使用された特定の試薬と条件によって異なります。 例えば、置換反応は、官能基が修飾された誘導体を生成することができ、化合物の選択性または効力を高めます .
4. 科学研究への応用
This compoundは、科学研究において幅広い用途があり、以下のようなものがあります。
化学: アデノシンA2B受容体とその様々な化学プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: アデノシンA2B受容体の細胞シグナル伝達と代謝における生理学的および病理学的役割を理解するための研究に使用されます。
医学: アデノシンA2B受容体が関与する喘息、癌、心血管疾患などの病状に対する潜在的な治療応用について調査されています。
科学的研究の応用
MRS 1754 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the adenosine A2B receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the adenosine A2B receptor in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases, where the adenosine A2B receptor is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2B receptor .
作用機序
MRS 1754は、アデノシンA2B受容体に選択的に結合して阻害することによって効果を発揮します。この受容体は、様々なシグナル伝達経路に関与するGタンパク質共役受容体です。 受容体をブロックすることにより、this compoundは下流のシグナル伝達カスケードの活性化を阻害し、炎症、免疫応答、細胞増殖などの生理学的応答を調節します .
類似化合物:
MRS 1706: アデノシンA2B受容体の別の選択的アンタゴニストですが、化学構造と効力は異なります。
PSB-603: 明確な化学構造を持つ、強力で選択的なA2B受容体アンタゴニスト。
This compoundのユニークさ: this compoundは、アデノシンA2B受容体に対する高い選択性と効力を有しているため、研究および潜在的な治療応用において貴重なツールとなっています。 そのユニークな化学構造により、受容体との特定の相互作用が可能になり、受容体機能に関する洞察が得られ、標的療法の開発を支援します .
生化学分析
Biochemical Properties
MRS 1754 is a selective A2B antagonist (Ki values are 1.97 (hA2B), 403 (hA1), 503 (hA2A), and 570 nM (hA3)) . It has been used as an adenosine receptor A2B (RA2B) antagonist to study its effects on endothelial nitric oxide synthase (eNOS) phosphorylation induced by short-term acetate stimulation in human umbilical vein endothelial cells (HUVECs) .
Cellular Effects
This compound has been shown to inhibit proliferation and migration of bladder urothelial carcinoma by regulating the mitogen-activated protein kinase pathway . It has also been used to study the role of RA2B in blastema formation in zebrafish .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the A2B adenosine receptor, thereby acting as a potent antagonist . This binding interaction inhibits the activation of the receptor, leading to changes in downstream signaling pathways .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored for up to 12 months .
Metabolic Pathways
As an antagonist of the A2B adenosine receptor, it is likely to be involved in adenosine signaling pathways .
Subcellular Localization
As an antagonist of the A2B adenosine receptor, it is likely to be localized at the cell membrane where the receptor is typically found .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MRS 1754 involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the Xanthine Core: The xanthine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Functionalization: The xanthine core is then functionalized with various substituents to achieve the desired chemical structure
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: MRS 1754 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyanophenyl and phenoxyacetamide moieties. These reactions can be utilized to modify the compound for various research purposes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with modified functional groups, enhancing the compound’s selectivity or potency .
類似化合物との比較
MRS 1706: Another selective antagonist of the adenosine A2B receptor, but with different chemical structure and potency.
PSB-603: A potent and selective A2B receptor antagonist with a distinct chemical structure.
Alloxazine: A less selective antagonist that also targets other adenosine receptors
Uniqueness of MRS 1754: this compound stands out due to its high selectivity and potency for the adenosine A2B receptor, making it a valuable tool in research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into receptor function and aiding in the development of targeted therapies .
特性
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBEYXFRYFVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424967 | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264622-58-4 | |
| Record name | MRS-1754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRS 1754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MRS-1754 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



